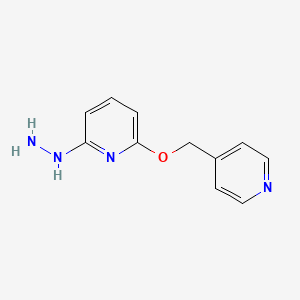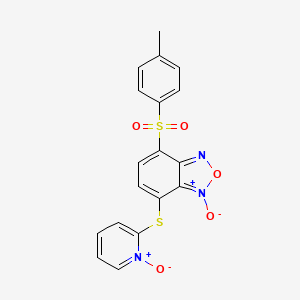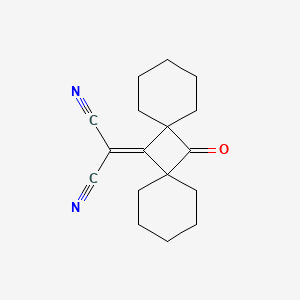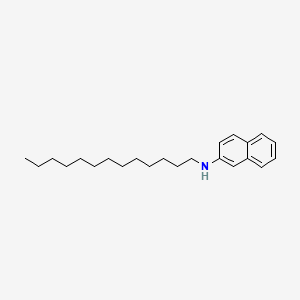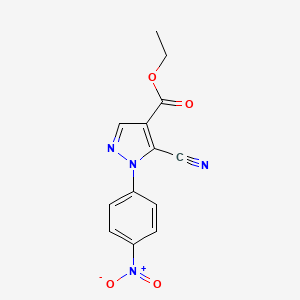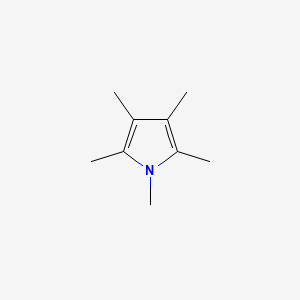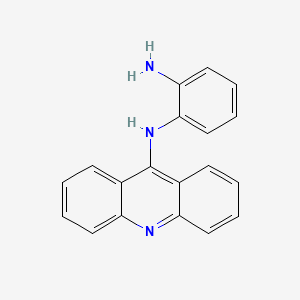
2-N-acridin-9-ylbenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-acridin-9-ylbenzene-1,2-diamine is a compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features an acridine moiety linked to a benzene ring with two amine groups, making it a versatile candidate for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-acridin-9-ylbenzene-1,2-diamine typically involves the reaction of acridine derivatives with benzene-1,2-diamine. One common method includes the use of p-toluenesulphonic acid as a catalyst in methanol under microwave-assisted conditions . This method is efficient and yields high purity products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, yield, and purity on a larger scale.
化学反応の分析
Types of Reactions
2-N-acridin-9-ylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
2-N-acridin-9-ylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection of nitric oxide.
Biology: Applied in imaging studies to visualize nitric oxide production in cells.
Medicine: Potential use in developing therapeutic agents due to its ability to interact with biological molecules.
作用機序
The mechanism by which 2-N-acridin-9-ylbenzene-1,2-diamine exerts its effects is primarily through its interaction with nitric oxide. The compound acts as a fluorescent probe, where its fluorescence intensity changes in response to nitric oxide concentration. This interaction is based on a photoelectron transfer mechanism .
類似化合物との比較
Similar Compounds
Acridine derivatives: Such as acriflavine and proflavine, which share similar structural features and applications.
1,2-Diamines: Compounds like 1,2-diaminobenzene, which also have two amine groups attached to a benzene ring.
Uniqueness
2-N-acridin-9-ylbenzene-1,2-diamine stands out due to its dual functionality, combining the properties of acridine and benzene-1,2-diamine. This unique structure allows it to be used in a wide range of applications, from chemical synthesis to biological imaging.
特性
CAS番号 |
75776-03-3 |
|---|---|
分子式 |
C19H15N3 |
分子量 |
285.3 g/mol |
IUPAC名 |
2-N-acridin-9-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C19H15N3/c20-15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,20H2,(H,21,22) |
InChIキー |
BAUGCEXLSBLNFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


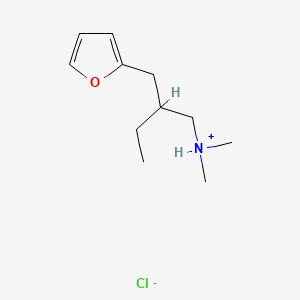

![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
